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2-Amino-3-(oxan-2-yl)propanoic acid

Cat. No.: B13304863
M. Wt: 173.21 g/mol
InChI Key: XHRQGKXGXSRDQV-UHFFFAOYSA-N
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Description

Contextualization of 2-Amino-3-(oxan-4-yl)propanoic Acid within Amino Acid Chemistry

2-Amino-3-(oxan-4-yl)propanoic acid belongs to the broad class of non-proteinogenic α-amino acids. Unlike their proteinogenic counterparts, these amino acids are not naturally encoded in the genetic code of organisms for protein synthesis. Instead, they are typically synthesized in the laboratory and are utilized by chemists to create novel molecules with specialized functions. The incorporation of such synthetic amino acids into peptides, for instance, can confer resistance to enzymatic degradation, enhance binding affinity to biological targets, and control peptide conformation. The presence of the oxane ring in 2-Amino-3-(oxan-4-yl)propanoic acid introduces a unique cyclic, aliphatic ether side chain, which imparts distinct steric and electronic properties compared to natural amino acids.

Structural Classification and Nomenclature in Academic Research

The systematic IUPAC name for the compound is (2S)-2-amino-3-(oxan-4-yl)propanoic acid. ivychem.comchembk.com This name precisely describes its molecular structure. The "(2S)" designation specifies the stereochemistry at the α-carbon, the chiral center common to most amino acids, indicating a specific three-dimensional arrangement of the amino group, carboxyl group, hydrogen atom, and the side chain. "Propanoic acid" signifies a three-carbon carboxylic acid backbone. The "2-amino" indicates that the amino group is attached to the second carbon (the α-carbon). Finally, "3-(oxan-4-yl)" describes the substituent at the third carbon: an oxane (also known as tetrahydropyran) ring attached at its 4-position.

Structurally, it is classified as an aliphatic, cyclic amino acid. The oxane ring is a saturated six-membered heterocycle containing one oxygen atom. This feature distinguishes it from aromatic amino acids like phenylalanine or heterocyclic amino acids like histidine and tryptophan. In research and commercial contexts, it is often supplied as a hydrochloride salt, which enhances its stability and solubility. ivychem.com

Overview of Research Applications in Chemical and Biochemical Sciences

The primary research application of 2-Amino-3-(oxan-4-yl)propanoic acid is as a specialized building block in peptide synthesis. medchemexpress.com The incorporation of unnatural amino acids is a key strategy in medicinal chemistry for the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Detailed Research Findings:

The introduction of the oxane moiety can influence the conformational preferences of the peptide backbone, potentially inducing specific secondary structures like turns or helices. This structural constraint can be crucial for optimizing the interaction of the peptide with its biological target, such as a receptor or an enzyme.

Furthermore, the replacement of natural amino acids with synthetic ones like 2-Amino-3-(oxan-4-yl)propanoic acid can significantly increase the metabolic stability of the resulting peptide. nih.gov Peptidases, the enzymes that break down peptides in the body, often have high specificity for natural amino acid sequences. By introducing a novel structure, the peptide can become less recognizable to these enzymes, prolonging its half-life and therapeutic effect. This is a critical consideration in the design of peptide-based drugs.

While specific, high-profile examples of drugs containing this exact amino acid are not prevalent in the public literature, its availability from chemical suppliers indicates its use in discovery and preclinical research. The principles of its application are well-established within the broader field of medicinal chemistry, where similar non-natural amino acids have been instrumental in the development of novel therapeutics, including antivirals, anticancer agents, and antibiotics.

Interactive Data Tables

Below are tables summarizing key data for (2S)-2-amino-3-(oxan-4-yl)propanoic acid and its common salt form.

Table 1: Physicochemical Properties of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

PropertyValue
Molecular FormulaC8H15NO3
Physical Form Solid
CAS Number 1344910-91-3

Table 2: Data for (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride

PropertyValue
CAS Number 2007919-56-2 ivychem.com
Molecular Weight Not specified
Physical Form Solid sigmaaldrich.com
Purity Often ≥95%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B13304863 2-Amino-3-(oxan-2-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-3-(oxan-2-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

XHRQGKXGXSRDQV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of the 2-Amino-3-(oxan-2-yl)propanoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple synthetic pathways. The primary disconnections involve the C-C bond between the amino acid backbone and the oxane ring, and the C-N and C-C bonds of the amino acid moiety itself.

One logical disconnection is at the C2-C3 bond of the propanoic acid chain. This suggests an aldol-type condensation or a Michael addition of a glycine (B1666218) equivalent to an aldehyde or an α,β-unsaturated carbonyl compound derived from the oxane ring. Another key disconnection is the C-N bond of the amino group, which points towards the introduction of the amine via amination of an α-halo or α-hydroxy acid derivative.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This leads back to an α-azido, α-nitro, or α-oximino acid, which can be reduced to the desired amine. Alternatively, direct amination of an α-halo acid can be considered.

Disconnection 2 (C2-C3 bond): This simplifies the molecule into an oxane-2-carbaldehyde and a glycine anion equivalent or a related two-carbon building block with a protected amino group.

Disconnection 3 (Oxane Ring): The oxane ring can be disconnected through various strategies, such as a hetero-Diels-Alder reaction or an intramolecular cyclization of a δ-hydroxy alkene or a related precursor.

This analysis provides a framework for designing a convergent synthesis where the oxane ring and the amino acid precursor are synthesized separately and then coupled.

Classical and Modern Approaches to Tetrahydropyran (B127337) (Oxane) Ring Formation in Related Systems

The formation of the tetrahydropyran ring is a critical step in the synthesis of the target molecule. Numerous classical and modern methods have been developed for the construction of this heterocyclic system. ntu.edu.sgnih.gov

Classical Approaches:

Intramolecular Williamson Ether Synthesis: This involves the cyclization of a halo-alcohol, a reliable but sometimes low-yielding method.

Acid-Catalyzed Cyclization of Diols: The dehydration of 1,5-diols can lead to the formation of tetrahydropyrans, though it can be prone to side reactions.

Modern Approaches:

Prins Cyclization: This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. ntu.edu.sg It allows for the convergent and stereocontrolled synthesis of substituted tetrahydropyrans.

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde or a related dienophile provides a direct route to dihydropyran systems, which can then be reduced to the corresponding tetrahydropyran.

Ring-Closing Metathesis (RCM): RCM of a diene containing an ether linkage is a versatile method for constructing the tetrahydropyran ring, particularly for complex systems.

Intramolecular Hydroalkoxylation of Alkenes: The addition of an alcohol to an alkene within the same molecule, often catalyzed by transition metals like platinum or gold, is an efficient method for forming cyclic ethers. organic-chemistry.org

Organocatalytic Methods: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. researchgate.net

Strategies for Stereoselective Introduction of the Amino Acid Moiety

The stereoselective synthesis of the amino acid portion is crucial for obtaining the desired enantiomerically pure product. Several strategies can be employed for this purpose. wiley-vch.de

Asymmetric Mannich-type Reactions: The addition of a nucleophile, such as a silyl ketene acetal derived from a protected glycine, to an imine can be catalyzed by chiral catalysts to afford enantioenriched β-amino carbonyl compounds. rsc.org These can then be converted to the target amino acid.

Chiral Auxiliary-Based Methods: The use of chiral auxiliaries attached to a glycine enolate allows for diastereoselective alkylation with a suitable electrophile derived from the oxane ring. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Enzymatic Resolution: A racemic mixture of the amino acid can be resolved using enzymes that selectively act on one enantiomer.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst is a highly efficient method for establishing the stereocenter at the α-carbon.

The selection of the most appropriate strategy will depend on the availability of starting materials, the desired stereochemistry, and the compatibility with other functional groups in the molecule.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound necessitates the use of protecting groups for the amino and carboxylic acid functionalities to prevent unwanted side reactions during the synthetic sequence. rsc.org

Amino Group Protection:

Commonly used protecting groups for the amino group include:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions and is readily removed with acid.

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is often used in solid-phase peptide synthesis.

Benzyl (Bn) and Benzyloxycarbonyl (Cbz or Z): These groups are stable to acidic and basic conditions and are typically removed by hydrogenolysis.

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocAcidic (e.g., TFA)
FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)
BenzyloxycarbonylCbz, ZHydrogenolysis (H₂, Pd/C)

Carboxylic Acid Protection:

The carboxylic acid group is typically protected as an ester:

Methyl or Ethyl Esters: These are simple to introduce and can be removed by saponification.

tert-Butyl Ester: This ester is stable to basic conditions and is cleaved with acid.

Benzyl Ester: This ester is removed by hydrogenolysis.

The choice of protecting groups must be orthogonal, meaning that one group can be removed selectively in the presence of the other, allowing for the stepwise manipulation of the functional groups. merckmillipore.comug.edu.plcreative-peptides.com

Catalytic Methods and Reaction Condition Optimization in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both metal-based and organocatalytic methods can be employed for key transformations.

Tetrahydropyran Ring Formation: Lewis acids such as In(OTf)₃ and Brønsted acids can catalyze Prins-type cyclizations. organic-chemistry.org Transition metal catalysts, including those based on platinum, palladium, and gold, are effective for intramolecular hydroalkoxylation reactions. organic-chemistry.org

Stereoselective Amino Acid Synthesis: Chiral phosphoric acids, bifunctional tertiary amine-squaramides, and metal complexes with chiral ligands are used to catalyze asymmetric Mannich-type reactions and other C-C bond-forming reactions. nih.govrsc.org

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for the reduction of double bonds, azides, and nitro groups, as well as for the removal of benzyl-type protecting groups.

Reaction Condition Optimization:

Optimizing reaction conditions is crucial for maximizing yield and selectivity. Key parameters to consider include:

Catalyst Loading: Minimizing the amount of catalyst used is important for both economic and environmental reasons.

Solvent: The choice of solvent can significantly impact reaction rates and selectivities.

Temperature: Temperature control is essential for managing reaction kinetics and preventing side reactions.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal reaction time to maximize product formation and minimize degradation.

Systematic screening of these parameters is necessary to identify the optimal conditions for each synthetic step.

Scalability Considerations for Research Scale Production

The transition from a laboratory-scale synthesis to a larger, research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become more significant at a larger scale.

Reaction Safety: Exothermic reactions need to be carefully controlled to prevent thermal runaways. The use of highly toxic or hazardous reagents should be minimized or replaced with safer alternatives.

Purification Methods: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive on a larger scale. Crystallization, distillation, and extraction are often preferred methods for purification at scale.

Waste Management: The generation of chemical waste needs to be minimized, and appropriate procedures for its disposal must be in place.

Equipment: The synthesis may need to be adapted to be compatible with standard chemical reactors and processing equipment.

A thorough process hazard analysis and optimization of the synthetic route for cost-effectiveness and sustainability are essential before scaling up the production of this compound.

Chemical Transformations and Derivative Synthesis

Functionalization of the Oxane Ring in 2-Amino-3-(oxan-2-yl)propanoic Acid

The tetrahydropyran (B127337) (THP) ring, a common motif in many natural products, offers several avenues for chemical modification. rsc.orgresearchgate.net These transformations can alter the steric and electronic properties of the amino acid side chain, leading to derivatives with potentially new biological activities.

While direct oxidation of the oxane ring in the context of this specific amino acid is not widely documented, general principles of organic synthesis suggest that oxidation could lead to the formation of lactones or ketones. The oxidation of amino acids and their derivatives is a known pathway for generating structural diversity. nih.goviris-biotech.de For instance, the oxidation of the indole (B1671886) ring in tryptophan is a well-studied process. researchgate.net In a similar vein, oxidation of the oxane ring could be achieved using various oxidizing agents. The position of oxidation would depend on the specific reagents and reaction conditions employed. For example, oxidation at a carbon atom adjacent to the ring oxygen could potentially yield a lactone, while oxidation at other positions could result in the corresponding ketone.

Table 1: Representative Oxidation Reactions of Heterocyclic Compounds

Starting Material Reagent Product Reference
Tryptophan Ozone N-formylkynurenine researchgate.net
Cysteine Oxygen Cystine britannica.com

The reduction of functional groups on the oxane ring, particularly if it contains oxo- or other reducible functionalities introduced through oxidation, can provide access to a range of derivatives. For instance, the reduction of a cyclic hemi-ketal within a tetrahydropyran ring system is a known strategy in natural product synthesis. rsc.org This can lead to the formation of diols or other reduced species. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride could be employed, with the choice of reagent depending on the specific functional group to be reduced and the desired stereochemical outcome.

Table 2: Representative Reduction Reactions in Tetrahydropyran Synthesis

Starting Material Reagent Product Reference
Cyclic hemi-ketal Triethylsilane (Et₃SiH) cis-Tetrahydropyran rsc.org

Substitution reactions on the tetrahydropyran ring can introduce a wide variety of substituents. These reactions often proceed through the formation of an oxocarbenium ion intermediate. nih.govnyu.edu The stereoselectivity of these substitutions can be influenced by the nature of the substituent and the reaction conditions. For example, nucleophilic substitution reactions of tetrahydropyran acetals are sensitive to the solvent, with polar solvents favoring SN1 pathways and nonpolar solvents favoring SN2 pathways. nyu.eduacs.org Halogenated derivatives of the oxane ring could serve as versatile intermediates for introducing other functional groups via nucleophilic substitution.

Table 3: Representative Substitution Reactions on Tetrahydropyran Rings

Electrophile Nucleophile Solvent Major Product Stereochemistry Reference
Tetrahydropyran acetal Allyltrimethylsilane Dichloromethane (nonpolar) Sₙ2 product acs.org
Tetrahydropyran acetal Allyltrimethylsilane Acetonitrile (B52724) (polar) Sₙ1 product acs.org

Modifications of the Amino Acid Moiety

The amino and carboxylic acid groups of this compound are key handles for derivatization, particularly in the context of peptide synthesis.

Table 4: Common N-Terminal Protecting Groups for Amino Acids

Protecting Group Abbreviation Removal Conditions Reference
tert-Butoxycarbonyl Boc Acid (e.g., TFA) thermofisher.comwikipedia.org
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., piperidine) thermofisher.comwikipedia.org

The carboxylic acid group of this compound can also be modified to create a variety of derivatives. In peptide synthesis, the carboxylic acid is typically activated to facilitate coupling with the amino group of another amino acid. nih.gov Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). thermofisher.com Alternatively, the carboxylic acid can be converted into other functional groups. For instance, esterification with fluorescent reagents like 9-anthryldiazomethane (B78999) (ADAM) can be used for analytical purposes. thermofisher.com It is also possible to convert the carboxylic acid into an aliphatic amine through a series of reactions involving protection, activation, and reduction. thermofisher.com Furthermore, double derivatization methods exist where the carboxylic acid and amino groups are derivatized separately using different reagents. nih.gov

Table 5: Representative Carboxylic Acid Derivatization Methods

Reaction Type Reagent(s) Product Type Reference
Amide bond formation DCC, Amine Amide thermofisher.com
Esterification 9-Anthryldiazomethane (ADAM) Fluorescent ester thermofisher.com

Synthesis of Stereoisomers and Analogues of this compound

The synthesis of stereochemically pure isomers and structurally related analogues of this compound is a key area of research, enabling the investigation of structure-activity relationships. While a specific, detailed synthesis for the individual stereoisomers of this compound is not extensively documented in publicly available literature, established methods for the asymmetric synthesis of non-proteinogenic amino acids provide a clear framework for their preparation.

One common approach is the use of chiral auxiliaries . For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base. This complex can then be alkylated, and subsequent disassembly of the complex yields the desired amino acid. This method has been successfully employed for the large-scale preparation of compounds like (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com A similar strategy could be adapted for the synthesis of the stereoisomers of this compound.

Another powerful technique is enzymatic asymmetric synthesis . This method offers high enantioselectivity under mild reaction conditions. Strategies include the asymmetric reductive amination of keto acids, the asymmetric transfer of an amino group to keto acids, the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids, and aldol (B89426) condensation. rsc.org These enzymatic methods are widely applied in the production of chiral amino acids for various industries. rsc.org

Furthermore, asymmetric conjugate addition reactions provide a versatile route to enantiomerically enriched β-amino acids. For example, the conjugate addition of lithium amides to N-acryloyl derivatives of chiral auxiliaries, followed by diastereoselective protonation, can yield a range of (R)-2-alkyl- and (R)-2-aryl-3-aminopropanoic acids in good yield and high enantiomeric excess. rsc.org

The synthesis of various analogues, where the oxane ring is replaced by other heterocyclic or aromatic systems, has also been reported. These syntheses often start from protected amino acid precursors and involve multi-step reaction sequences to introduce the desired side chain. For example, derivatives with furan, medchemexpress.com benzothiophene, medchemexpress.com and triazole nih.gov moieties have been synthesized to explore their biological activities.

Table 1: General Methodologies for Asymmetric Amino Acid Synthesis

Methodology Description Key Reagents/Components Potential Application to Target Compound Reference
Chiral Auxiliary (Ni(II) Complex)Formation of a chiral Ni(II) complex with a glycine Schiff base, followed by alkylation and decomplexation.Ni(II) salt, chiral ligand (e.g., from an amino acid), glycine, alkylating agent.Synthesis of (R)- and (S)-2-amino-3-(oxan-2-yl)propanoic acid. mdpi.com
Enzymatic Asymmetric SynthesisUse of enzymes to catalyze stereoselective reactions, such as reductive amination or transamination.Keto-acid precursor, ammonia source, enzyme (e.g., amino acid dehydrogenase, transaminase), cofactor (e.g., NADH).Enantioselective synthesis of the stereoisomers of the target compound. rsc.org
Asymmetric Conjugate AdditionDiastereoselective addition of a nucleophile to a chiral α,β-unsaturated carbonyl compound.Chiral N-acryloyl derivative, lithium amide, proton source.Synthesis of β-amino acid analogues of the target compound. rsc.org

Conjugation Strategies for Hybrid Molecules in Chemical Biology Research

The conjugation of this compound to other molecules is a key strategy for developing tools in chemical biology. These hybrid molecules can be used to probe biological systems, develop novel therapeutic agents, or create new materials. General bioconjugation methods targeting amino acids are well-established and can be applied to this non-natural amino acid. mdpi.com

One of the most common conjugation strategies involves the formation of an amide bond . The carboxylic acid group of this compound can be activated (e.g., as an N-hydroxysuccinimide ester or by using coupling reagents like EDC/NHS) and then reacted with a primary or secondary amine on the molecule to be conjugated. Conversely, the amino group of this compound can react with an activated carboxylic acid.

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for bioconjugation. This requires the derivatization of either this compound or the target molecule with an azide (B81097) or alkyne group. The subsequent "click" reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes.

For incorporation into peptides, this compound can be protected with standard protecting groups (e.g., Boc or Fmoc on the amine and a suitable ester on the carboxylic acid) and used in solid-phase peptide synthesis (SPPS) . This allows for the site-specific insertion of this non-natural amino acid into a peptide sequence, enabling the study of its effects on peptide structure and function.

The development of hybrid molecules incorporating amino acids has been shown to be a fruitful area of research. For example, heterocyclic-fatty acid hybrid molecules have been designed and synthesized, demonstrating anticancer and antimicrobial activities. rsc.org Similarly, the conjugation of amino acids to other pharmacologically active moieties can enhance their therapeutic properties.

Table 2: Common Conjugation Strategies for Amino Acids

Strategy Functional Groups Involved Key Reagents Application in Chemical Biology Reference
Amide Bond FormationCarboxylic acid and amineEDC, NHS, DCC, HATULinking to proteins, peptides, or small molecules. mdpi.com
Click Chemistry (CuAAC)Azide and alkyneCopper(I) catalyst, ligand (e.g., TBTA)Site-specific labeling and conjugation in complex biological systems. mdpi.com
Solid-Phase Peptide Synthesis (SPPS)Protected amine and carboxylic acidFmoc or Boc protecting groups, coupling reagents, solid supportIncorporation into custom peptide sequences to create peptidomimetics. mdpi.com

Stereochemical Investigations and Chiral Purity

Importance of Stereochemistry in Amino Acid Derivatives for Academic Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the study of amino acids and their derivatives. uni.lu Most naturally occurring amino acids exist in the L-configuration, and the machinery of the cell, including enzymes and receptors, is exquisitely sensitive to this stereochemistry. Therefore, the spatial arrangement of substituents around the chiral center of an amino acid derivative can profoundly influence its biological function.

In academic research, the study of stereoisomers allows for a deeper understanding of molecular recognition processes. By synthesizing and evaluating individual enantiomers (mirror-image isomers) and diastereomers (non-mirror-image stereoisomers) of a compound, researchers can probe the specific steric and electronic requirements of biological targets such as enzymes and receptors. This knowledge is crucial for the rational design of new therapeutic agents, as often only one enantiomer of a drug is responsible for the desired pharmacological effect, while the other may be inactive or even cause undesirable side effects. For instance, in the central nervous system, glutamate (B1630785) receptors exhibit high stereoselectivity for their agonists. researchgate.netnih.gov

Methods for Chiral Resolution and Enantiomeric Enrichment

The separation of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers is known as chiral resolution. Several methods can be employed for the chiral resolution and enantiomeric enrichment of amino acid derivatives like 2-Amino-3-(oxan-2-yl)propanoic acid.

One common approach is enzymatic resolution . This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, immobilized phenylalanine ammonia-lyase (PAL) has been used to selectively deaminate the (S)-enantiomer of a racemic amino acid, thereby enriching the (R)-enantiomer.

Another powerful technique is chiral chromatography . This involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The different interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

Preferential crystallization is another method that can be used for enantiomeric enrichment. This technique relies on the different crystallization properties of enantiomers and racemates. mdpi.com Under specific conditions of solvent and pH, it is sometimes possible to induce the crystallization of one enantiomer from a supersaturated racemic solution, leaving the other enantiomer enriched in the mother liquor. mdpi.com

Furthermore, asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolution. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction. A prominent example is the Strecker synthesis, which can be adapted to produce chiral amino acids by using a chiral amine.

Stereochemical Assignment and Absolute Configuration Determination

Once a chiral compound has been resolved, it is essential to determine the absolute configuration of each enantiomer, assigning it as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The primary and most definitive method for determining absolute configuration is X-ray crystallography . This technique provides a detailed three-dimensional structure of a crystalline molecule, from which the absolute stereochemistry can be unequivocally assigned. researchgate.net

Spectroscopic methods are also valuable tools. Circular dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light, can be used to distinguish between enantiomers and can sometimes be used to assign absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can also be employed to differentiate between enantiomers and, in some cases, to determine their absolute configuration.

Impact of Stereoisomerism on Biochemical Interactions

The stereochemistry of this compound and its derivatives has a profound impact on their biochemical interactions. Biological systems are inherently chiral, and therefore, the two enantiomers of a chiral molecule will interact differently with enzymes, receptors, and other biological macromolecules.

For example, in the context of neurotransmitter receptors, it is common for one enantiomer of an agonist to have a significantly higher affinity and/or efficacy than the other. nih.gov Research on related amino acid derivatives has shown that while some receptors exhibit high stereoselectivity, others may show surprisingly low selectivity, with both enantiomers binding with similar affinity but potentially eliciting different functional responses. researchgate.net The (R)- and (S)-enantiomers of a compound can adopt different conformations when binding to a receptor, which can explain variations in their pharmacological profiles. researchgate.net

The differential interactions of stereoisomers are not limited to receptor binding. The metabolic fate of a compound can also be stereospecific, with enzymes in the body preferentially metabolizing one enantiomer over the other. This can lead to differences in the pharmacokinetic profiles of the enantiomers, including their absorption, distribution, metabolism, and excretion.

The study of how stereoisomerism influences the interaction of amino acid derivatives with biological systems is a critical area of research. For example, studies on triazole-substituted amino acids have demonstrated that different enantiomers can exhibit varying levels of agonist activity at different N-methyl-D-aspartate (NMDA) receptor subtypes. frontiersin.orgwustl.edu This highlights the importance of evaluating the biological activity of individual stereoisomers to fully understand their therapeutic potential and to develop safer and more effective drugs.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. For 2-Amino-3-(oxan-2-yl)propanoic acid, ¹H and ¹³C NMR would be the primary methods for confirming its structural integrity.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would provide a wealth of information. The proton on the alpha-carbon (the carbon bearing the amino and carboxyl groups) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the oxane ring would exhibit complex splitting patterns and chemical shifts depending on their axial or equatorial positions and their proximity to the oxygen atom.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift. The carbons of the oxane ring would appear in a distinct region of the spectrum, with the carbon adjacent to the ring oxygen showing the most significant downfield shift within that group.

A hypothetical table of expected NMR data is presented below based on the analysis of similar structures.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
α-Carbon ProtonMultiplet~55-60 ppm
β-Methylene ProtonsMultiplets~35-40 ppm
Oxane Ring ProtonsMultiplets~60-75 ppm (C-O), ~20-30 ppm (other C)
Carboxyl Carbon-~170-180 ppm

Mass Spectrometry (MS, LC-MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) coupled with a mass analyzer would be employed.

The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses. For instance, the loss of the carboxylic acid group (as CO₂) or the amino group (as NH₃) would be expected fragmentation pathways. The cleavage of the bond between the amino acid core and the oxane ring would also produce diagnostic fragment ions. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the compound from a mixture prior to its introduction into the mass spectrometer, providing both retention time and mass data.

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the gold standards for assessing the purity of a chemical compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

To analyze this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.

The purity of a sample is determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions.

Parameter Typical HPLC/UPLC Conditions
Column Reversed-phase (e.g., C18)
Mobile Phase Gradient of water and acetonitrile/methanol with acid
Detection UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry
Expected Outcome A single major peak indicating high purity

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, the resulting crystal structure would reveal the zwitterionic nature of the amino acid in the solid state, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). It would also detail the conformation of the oxane ring (typically a chair conformation) and the relative orientation of the amino acid and the heterocyclic ring. Intermolecular interactions, such as hydrogen bonding networks, which are crucial for the packing of molecules in the crystal lattice, would also be elucidated.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

As this compound possesses at least one chiral center (the α-carbon), it is an optically active molecule. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule.

The CD spectrum of a specific enantiomer of this compound would show characteristic positive or negative peaks (Cotton effects) at specific wavelengths, which are related to the electronic transitions within the molecule's chromophores (e.g., the carboxyl group). This spectrum is a unique fingerprint of the molecule's absolute configuration. CD spectroscopy is a powerful tool for confirming the enantiomeric purity of a sample and for studying conformational changes in solution. The spectrum of the opposite enantiomer would be a mirror image of the first.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine ground-state geometries, molecular orbital energies, and various reactivity descriptors. For amino acids, DFT has been successfully used to study conformer energies, proton affinities, and the nature of intramolecular hydrogen bonds. nih.gov

A typical DFT analysis of 2-Amino-3-(oxan-2-yl)propanoic acid would involve geometry optimization followed by calculation of key electronic properties. These properties, summarized in the table below, help predict the molecule's chemical behavior.

Table 1: Representative Electronic Properties Calculable via DFT

PropertySymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the propensity to donate electrons; related to acting as a nucleophile.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the ability to accept electrons; related to acting as an electrophile.
HOMO-LUMO Energy GapΔEA large gap suggests high kinetic stability and low chemical reactivity.
Chemical PotentialµDescribes the escaping tendency of electrons from a stable system.
Global HardnessηMeasures the resistance to change in electron distribution or charge transfer.
Global SoftnessSThe reciprocal of hardness; indicates a higher tendency to receive electrons.
Electrophilicity IndexωA global reactivity index that quantifies the electrophilic power of a molecule.

This table is illustrative of the types of data generated in a DFT study. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

MD simulations can reveal the preferred three-dimensional structures, the dynamics of the transitions between these structures, and the influence of the solvent environment on conformational preference. rsc.org The oxane ring typically adopts a stable chair conformation, but the orientation of the propanoic acid substituent (axial vs. equatorial) and the rotation around the C-C bonds of the side chain lead to a variety of possible low-energy conformers. Understanding these conformations is crucial, as the specific 3D arrangement of the amino and carboxyl groups relative to the heterocyclic ring dictates how the molecule can interact with biological targets like enzymes or receptors.

A comprehensive MD study would track the evolution of key dihedral angles to map the potential energy surface and identify the most stable conformers.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms InvolvedDescription
χ¹N - Cα - Cβ - CγRotation of the side chain relative to the backbone.
χ²Cα - Cβ - Cγ - OOrientation of the oxane ring relative to the Cα-Cβ bond.
Ring TorsionsC-C-C-O, C-O-C-CInternal torsions defining the conformation (e.g., chair, boat) of the oxane ring.

This table outlines the primary torsional angles that would be monitored in an MD simulation to characterize the conformational space of this compound.

By simulating the molecule in an aqueous environment, researchers can also study the dynamics of its hydration shell and the role of water in stabilizing certain conformations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While no specific QSAR models for this compound derivatives are currently published, the methodology provides a clear path for designing novel analogs with potentially enhanced activity.

The process begins by creating a library of derivatives of the parent molecule. For this compound, this could involve substitutions on the oxane ring, modification of the carboxylic acid to an ester or amide, or N-alkylation of the amino group. For each derivative, molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once the biological activity of these derivatives is measured experimentally, a mathematical model is built using statistical methods like multiple linear regression (MLR) to correlate the descriptors with the activity. nih.govqub.ac.uk The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. nih.gov

Table 3: Hypothetical QSAR Study Design

Derivative of this compoundExample Descriptor 1 (e.g., LogP)Example Descriptor 2 (e.g., Molecular Volume)Measured Biological Activity (Hypothetical)
Parent Compound-1.5150 ųIC₅₀ = 50 µM
4-Hydroxy- derivative-2.0160 ųIC₅₀ = 35 µM
Methyl Ester derivative-0.5164 ųIC₅₀ = 75 µM
N-acetyl- derivative-1.2178 ųIC₅₀ = 60 µM

This table illustrates the data structure for a QSAR analysis. The values are hypothetical and serve to demonstrate the relationship between structural modifications, calculated descriptors, and biological outcomes.

Analysis of Charge Transfer and Nonlinear Optical Properties of Related Structures

The study of intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties is crucial for developing new materials for optoelectronics. Molecules with significant NLO response typically possess electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound itself lacks a conjugated linker, the principles of NLO analysis can be understood from related amino acid derivatives.

For instance, a theoretical study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid using DFT revealed its potential NLO properties. nih.gov The analysis involved calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The hyperpolarizability (β) is a measure of the second-order NLO response. A high β value, often compared to a standard material like urea, indicates a strong NLO response.

In that study, electron-hole analysis was used to quantify charge transfer upon electronic excitation. A significant charge transfer length, coupled with a small overlap between the electron and hole distributions, is indicative of an effective ICT process, which is a key requirement for a large β value.

Table 4: Calculated NLO Properties for the Related Compound (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic Acid

PropertyValueUnit
Dipole Moment (μ)3.5250Debye
Mean Polarizability (α)12.6980 x 10⁻²⁴esu
First Hyperpolarizability (β)0.9017 x 10⁻³⁰esu

Data sourced from a theoretical study on a related compound and is presented for illustrative purposes. nih.gov These values are higher than those calculated for the reference material urea, suggesting potential NLO activity.

A similar theoretical investigation of this compound would likely show a much smaller NLO response due to the saturated, non-conjugated nature of the oxane ring system, which is inefficient at mediating charge transfer between the amino and carboxyl groups.

Theoretical Calculations of Thermodynamic Properties and Energetic Considerations

Theoretical calculations can provide fundamental thermodynamic data for a molecule, including its heat capacity (Cv), entropy (S), and enthalpy (H). These properties are essential for understanding the molecule's stability and behavior under different temperature conditions. Using statistical thermodynamics in conjunction with frequencies calculated from DFT, it is possible to predict how these properties change with temperature.

For example, a theoretical investigation of the related molecule (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid showed a clear correlation between temperature and its thermodynamic properties. nih.gov As temperature increases, the thermal energy leads to greater molecular motion (vibrational, rotational, and translational), resulting in a predictable increase in heat capacity, enthalpy, and entropy.

Table 5: Illustrative Temperature Dependence of Thermodynamic Properties for a Related Amino Acid Derivative

Temperature (K)Enthalpy (H) (kcal/mol)Heat Capacity (Cv) (cal/mol·K)Entropy (S) (cal/mol·K)
1002.5118.5580.11
2005.1331.4399.87
298.159.0245.18119.54
40014.5658.91139.85
50021.3370.23158.76

Data adapted from a study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid for illustrative purposes. nih.gov A strong positive correlation between temperature and these thermodynamic functions is observed.

These calculations are crucial for predicting the spontaneity of reactions (via Gibbs Free Energy) and understanding the energetic landscape of the molecule. For this compound, such data would be valuable for predicting its stability and behavior in various chemical and biological environments.

Biochemical and Mechanistic Research

Investigation of Enzyme Interactions and Binding Mechanisms of 2-Amino-3-(oxan-2-yl)propanoic Acid and its Analogues

Furthermore, studies on other amino acid analogues highlight the importance of the side chain in determining enzyme interactions. For example, research on thiamine (B1217682) analogues with an amino-oxetane bioisostere for an amide showed improved affinity for the E1-subunit of the pyruvate (B1213749) dehydrogenase complex. cam.ac.uk The oxetane (B1205548) oxygen was able to coordinate with a magnesium ion in the enzyme's active site, an interaction that was not as favorable with the amide linker. cam.ac.uk This suggests that the oxygen atom within the oxane ring of this compound could play a crucial role in its interaction with enzyme targets through similar coordination or hydrogen bonding.

Molecular dynamics simulations of amino acid side chain analogues within membrane environments have also provided insights into their interactions. These studies confirm that the nature of the side chain (polar vs. hydrophobic) dictates the preferential association within the membrane. nih.gov Such findings are critical for understanding how amino acid analogues, including those with a tetrahydropyran (B127337) ring, might interact with membrane-bound enzymes.

The following table summarizes the findings for enzyme interactions of related analogues:

Analogue Class Enzyme Target Key Findings Reference
Tri-substituted tetrahydropyran analogues Dipeptidyl peptidase IV (DPP-4) The tetrahydropyran ring is a key feature for potent and selective inhibition. nih.gov
Thiamine analogues with amino-oxetane Pyruvate dehydrogenase E1-subunit The oxygen in the oxetane ring coordinates with Mg2+ in the active site, improving affinity. cam.ac.uk
General amino acid analogues Various The structure of the side chain is a primary determinant of enzyme interaction and misincorporation into proteins. nih.gov

Elucidation of Molecular Target Pathways Utilizing Related Compounds

Research into the molecular targets of propanoic acid derivatives has revealed their potential to modulate various signaling pathways. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for the development of novel anticancer agents that target SIRT2 and EGFR. cambridge.org Molecular docking studies have been employed to understand the potential binding of these compounds to the active sites of their target enzymes. cambridge.org

In the context of cancer, the inhibition of sirtuin 2 (SIRT2) has been shown to sensitize melanoma cells to cisplatin (B142131) through a mechanism dependent on the epidermal growth factor receptor (EGFR). nih.gov Downregulation of SIRT2 led to reduced EGFR-AKT-RAF-ERK1/2 pathway signaling. nih.gov This highlights a potential therapeutic strategy where compounds that can modulate SIRT2 activity could be beneficial.

Furthermore, amino acid metabolism pathways are being explored as targets for therapeutic intervention in various diseases, including cancer and infectious diseases. nih.govmdpi.comspringernature.com For example, the aspartate pathway in Mycobacterium tuberculosis, which is responsible for the biosynthesis of several essential amino acids, has been identified as a promising drug target. springernature.com The absence of a homologous pathway in mammals makes it an attractive target for selective drug action. springernature.com

The table below outlines some of the molecular targets identified for related propanoic acid derivatives and amino acid analogues.

Compound/Analogue Class Molecular Target(s) Therapeutic Area Key Findings Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives SIRT2, EGFR Cancer Promising scaffolds for anticancer drug development. cambridge.org
General SIRT2 inhibitors SIRT2, EGFR pathway Cancer (Melanoma) Inhibition of SIRT2 sensitizes melanoma cells to cisplatin. nih.gov
Inhibitors of the aspartate pathway Aspartate pathway enzymes Infectious Disease (Tuberculosis) The pathway is essential for the bacteria and absent in mammals, making it a good drug target. springernature.com
Arylpropionic acid derivatives Non-COX targets Cancer These compounds have anticancer potential through various non-COX mechanisms. nih.gov

Role as a Biochemical Probe or Reporter Molecule in In Vitro Studies

Amino acid analogues are valuable tools in biochemical research, often used as probes to study cellular processes. nih.govrsc.org They can be misincorporated into proteins, leading to the generation of non-native proteins that can help in understanding protein function and degradation. nih.govcambridge.org The extent of incorporation and the subsequent effects on cell function depend on the structure of the analogue. nih.gov

Fluorescently-labeled amino acids, for instance, are used to monitor amino acid mobility and residence in cellular systems. scielo.br BODIPY-amino acid conjugates have been used as specific dyes for the cytoplasm of Langerhans β-cells, demonstrating the utility of such probes in cell imaging. scielo.br This suggests that a fluorescently tagged version of this compound could potentially be used to track its uptake and localization within cells.

Unnatural amino acids can also be used to create probes for a variety of applications, such as evaluating the effects of small molecules on proteasome activity in living cells. rsc.org The ability to introduce novel functionalities, such as ketones, azides, or alkynes, through unnatural amino acids allows for the design of specific chemical reporters. rsc.org

While there are no specific reports of this compound being used as a biochemical probe, its structural features suggest potential applications. The tetrahydropyran ring could be modified with reporter groups, and the amino acid backbone allows for its potential incorporation into peptides or proteins, which could then be used to study enzyme-substrate interactions or protein trafficking.

Metabolic Pathway Interrogations Using Related Propanoic Acid Derivatives

The metabolism of propionic acid and its derivatives is a well-studied area. Propionic acid is metabolized to propionyl-CoA, which then enters the citric acid cycle after a series of enzymatic reactions. wikipedia.orgnih.gov This pathway is crucial for the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.orgbiocrates.com Aberrant propionate (B1217596) metabolism is linked to various metabolic disorders. wikipedia.orgnih.gov

The metabolic pathways leading to propionate production can be categorized into three main groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. mdpi.comresearchgate.net Understanding these pathways is important for metabolic engineering efforts aimed at producing valuable chemicals. mdpi.com

In the context of disease, propionic acidemia is a rare inherited disorder where the accumulation of propionyl-CoA and its derivatives acts as a metabolic toxin. wikipedia.orgnih.gov This highlights the importance of proper metabolic processing of propionate.

Given that this compound is a propanoic acid derivative, it is plausible that it could interact with or be metabolized by the enzymes involved in propionate metabolism. However, the presence of the oxane ring would likely influence its recognition by these enzymes and its subsequent metabolic fate. It could potentially act as an inhibitor or an alternative substrate for the enzymes in the propanoate metabolic pathway.

Structural Activity Relationship (SAR) Studies for Bioactivity Enhancement and Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For arylpropionic acid derivatives, SAR studies have been conducted to enhance their therapeutic properties and reduce side effects. orientjchem.orghumanjournals.com These studies often involve modifying the substituents on the aryl ring and the propionic acid chain. orientjchem.orghumanjournals.com

In the development of novel anticancer agents, SAR analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety significantly enhances antiproliferative activity. cambridge.org This suggests that specific functional groups play a critical role in the bioactivity of these compounds. cambridge.org

For amino acid derivatives, SAR studies have been used to develop potent and selective antagonists for various receptors. For example, the SAR of the α-amino acid residue of tetrahydroisoquinoline-derived LFA-1/ICAM-1 antagonists was explored to improve their potency. nih.gov

While specific SAR studies on this compound are not available, the principles from related compounds can be applied. The stereochemistry of the amino acid, the position of the oxane ring attachment, and any substituents on the ring would all be expected to significantly influence its biological activity. Future SAR studies would be essential to explore the therapeutic potential of this compound and to understand its mechanism of action at a molecular level.

The table below summarizes key takeaways from SAR studies on related compounds.

Compound Class Key SAR Findings Reference
3-Arylpropionic acids Modifications to the aryl ring and propionic acid chain can enhance half-life and selectivity. orientjchem.orghumanjournals.com
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives The presence of an oxime moiety significantly enhances antiproliferative activity. cambridge.org
Tetrahydroisoquinoline-derived LFA-1/ICAM-1 antagonists The nature of the α-amino acid residue is critical for potency. nih.gov
Arylpropionic acid-derived NSAIDs Derivatization can lead to enhanced anticancer activity with different mechanisms of action. nih.gov

Strategic Applications in Chemical Biology and Advanced Materials

Utilization as a Building Block for Complex Molecule Synthesis

The synthesis of complex molecules, including natural products and their analogs, often relies on the incorporation of unique, non-standard building blocks to achieve desired structural and functional diversity. Non-proteinogenic amino acids, such as 2-Amino-3-(oxan-2-yl)propanoic acid, are particularly valuable in this regard.

Natural Product Synthesis: Many bioactive natural products feature heterocyclic systems and modified amino acid residues. While direct incorporation of this compound into a known natural product is not yet documented, its structure is analogous to motifs found in various biologically active molecules. The oxane ring, a tetrahydropyran (B127337) system, is a common feature in a number of natural products. The synthesis of complex molecules often benefits from starting with chiral building blocks that already contain key structural elements.

Peptide Mimetics: The field of peptide mimetics seeks to create molecules that mimic the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation. The incorporation of unnatural amino acids is a key strategy in this endeavor. The replacement of a natural amino acid residue with this compound in a peptide sequence would introduce a bulky, cyclic ether side chain. This could enforce specific conformations, influence intermolecular interactions, and protect the peptide backbone from proteolysis. The oxane ring, with its potential for hydrogen bonding through the ether oxygen, could also play a role in receptor binding and molecular recognition. Research on other modified amino acids, such as those containing oxetane (B1205548) or adamantane (B196018) moieties, has demonstrated the value of such substitutions in modulating the properties of peptides.

Role in the Development of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for elucidating biological pathways and mechanisms of disease. The design of these probes often involves the modification of a core scaffold with reporter groups, such as fluorophores or radioactive isotopes. Amino acids and their derivatives are frequently used as scaffolds for chemical probes due to their biocompatibility and their ability to be incorporated into biologically active molecules.

While there are no specific reports on the use of this compound for this purpose, its structure is amenable to the development of such probes. The amino and carboxylic acid groups provide convenient handles for the attachment of various functional moieties. For instance, the amino group could be acylated with a fluorescent dye, or the carboxylic acid could be coupled to a linker for attachment to a solid support or a targeting ligand.

The oxane ring itself could also be a key feature in the design of a chemical probe. Its polarity and potential for hydrogen bonding could influence the probe's solubility, cell permeability, and binding to its biological target. Furthermore, the development of radiolabeled probes, for example, for use in Positron Emission Tomography (PET), often involves the incorporation of specific functional groups that can be readily radiolabeled. Derivatives of this compound could potentially be designed to incorporate isotopes such as carbon-11 (B1219553) or fluorine-18.

Potential Integration into Polymeric Structures or Advanced Materials Research

The integration of functional molecules into polymeric materials is a rapidly growing area of research, with applications ranging from drug delivery to advanced coatings and sensors. The unique combination of a polymerizable amino acid and a functional cyclic ether makes this compound an intriguing candidate for materials science.

The amino acid moiety can participate in polymerization reactions through either the amino or the carboxylic acid group, leading to the formation of polyamides or polyesters. The resulting polymers would feature pendant oxane rings, which could impart specific properties to the material. For example, the polarity of the oxane ring could enhance the material's hydrophilicity and biocompatibility. The ether oxygen could also act as a coordination site for metal ions, opening up possibilities for the development of novel catalysts or responsive materials.

Emerging Research Areas and Methodological Innovations

Advances in Synthetic Strategies for Oxane-Containing Amino Acids

The synthesis of oxane-containing amino acids, such as 2-Amino-3-(oxan-2-yl)propanoic acid, presents unique challenges due to the stereochemistry of the oxane ring and the amino acid moiety. Researchers are moving beyond traditional methods, which often involve multi-step, low-yield processes, to more efficient and stereoselective strategies.

One promising approach is the adaptation of the amidomalonate synthesis . This classic method can be modified to incorporate an oxane-containing alkyl halide. The general scheme involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, such as 2-(bromomethyl)oxane. Subsequent hydrolysis and decarboxylation yield the desired amino acid. The key challenge lies in the synthesis of the chiral oxane-containing starting material.

Biocatalysis is emerging as a powerful tool for the stereoselective synthesis of these complex molecules. nih.gov Enzymes such as transaminases are being engineered to recognize unnatural keto-acids, including those with bulky oxane substituents. nih.gov This approach offers high enantioselectivity and operates under mild, environmentally friendly conditions. For instance, a keto-acid precursor, 3-(oxan-2-yl)-2-oxopropanoic acid, could be converted to this compound using an engineered transaminase.

Another innovative strategy involves photoredox-mediated C–O bond activation . This method allows for the use of readily available aliphatic alcohols as radical precursors, which can then be coupled with a chiral glyoxylate-derived N-sulfinyl imine to form the amino acid backbone in a redox-neutral process. profacgen.com This approach is notable for its atom economy, with carbon dioxide as the only stoichiometric byproduct. profacgen.com

The following table summarizes a comparison of these advanced synthetic strategies.

Synthetic StrategyKey FeaturesAdvantagesChallenges
Modified Amidomalonate Synthesis Alkylation of diethyl acetamidomalonate with an oxane-containing electrophile.Well-established, versatile for various side chains.Requires stereospecific synthesis of the alkyl halide precursor.
Biocatalysis (e.g., Transaminases) Enzymatic conversion of a keto-acid precursor to the corresponding amino acid.High stereoselectivity, mild reaction conditions, environmentally friendly.Requires enzyme engineering for specific substrate recognition.
Photoredox Catalysis Redox-neutral coupling of an alcohol-derived radical with a chiral imine.High atom economy, use of readily available starting materials.May require optimization for specific oxane-containing substrates.

Novel Analytical Techniques for Characterizing Complex Derivatives of this compound

The structural complexity of this compound and its derivatives necessitates the use of sophisticated analytical techniques for their comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced multi-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) , are crucial for unambiguously assigning the proton and carbon signals of the oxane ring and the amino acid backbone. For determining the stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe through-space interactions between protons. Furthermore, the use of 17O NMR is an emerging technique to probe the local environment of the oxygen atoms in the carboxyl group and the oxane ring, providing valuable structural information. nih.gov

Mass Spectrometry (MS) , particularly when coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) , is indispensable for determining the molecular weight and fragmentation patterns of these compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information about the connectivity of the oxane ring and the amino acid moiety.

Given the chiral nature of this compound, chiral chromatography is essential for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) are designed to interact differently with the stereoisomers, allowing for their separation and quantification. This is particularly important when evaluating the stereoselectivity of synthetic methods.

The table below outlines the primary analytical techniques and their specific applications in the characterization of these compounds.

Analytical TechniqueApplicationInformation Obtained
Multi-dimensional NMR (HSQC, HMBC, NOESY) Structural ElucidationConnectivity of atoms, stereochemistry, conformational analysis.
17O NMR Probing Oxygen EnvironmentsInformation on bonding and functionality of oxygen-containing groups. nih.gov
LC-MS/MS Molecular Weight and Structural ConfirmationExact mass, elemental composition, fragmentation patterns for structural verification.
Chiral Chromatography (HPLC with CSPs) Enantiomeric and Diastereomeric SeparationPurity of stereoisomers, determination of enantiomeric excess.

High-Throughput Screening Methodologies for Fundamental Research into Derivative Libraries

To explore the vast chemical space and understand the structure-property relationships of derivatives of this compound, high-throughput screening (HTS) methodologies are being developed. These methods go beyond traditional biological activity screening to probe the fundamental physicochemical properties of these novel amino acids.

One innovative approach is the use of microtiter plate-based assays coupled with spectroscopic or spectrometric detection. For instance, libraries of derivatives can be synthesized in parallel in microtiter plates, and properties such as solubility, stability at different pH values, and lipophilicity can be rapidly assessed using automated liquid handling and plate readers.

Affinity Selection-Mass Spectrometry (AS-MS) is a powerful technique for screening libraries of compounds for their binding affinity to a wide range of targets, including proteins, nucleic acids, and even materials. pnas.org This can provide fundamental insights into the non-covalent interactions that the oxane moiety can participate in.

Cell-free protein synthesis (CFPS) systems offer a platform for incorporating these unnatural amino acids into peptides and proteins in a high-throughput manner. nih.gov The resulting proteins can then be screened for properties such as thermal stability, folding efficiency, and resistance to proteolysis, providing insights into how the oxane-containing amino acid influences protein structure and function.

The following table summarizes these HTS methodologies for fundamental research.

HTS MethodologyPrincipleApplication in Fundamental Research
Microtiter Plate-Based Assays Parallel synthesis and analysis in a multi-well format.Screening for physicochemical properties like solubility, stability, and lipophilicity.
Affinity Selection-Mass Spectrometry (AS-MS) Screening for binding to a target followed by MS identification.Investigating non-covalent interactions and binding affinities to various molecular targets. pnas.org
Cell-Free Protein Synthesis (CFPS) In vitro synthesis of proteins containing the unnatural amino acid.Assessing the impact on protein folding, stability, and proteolytic resistance. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel molecules, including unnatural amino acids. These computational tools can navigate the vast chemical space to predict the properties of new compounds and suggest promising candidates for synthesis.

Predictive Modeling is a key application of ML in this area. By training algorithms on existing data of amino acid properties, models can be developed to predict characteristics of novel derivatives of this compound, such as their impact on peptide conformation, binding affinity to specific targets, and even their synthetic accessibility. These models can significantly reduce the number of compounds that need to be synthesized and tested experimentally. rsc.org

Generative Models , a more advanced application of AI, can design novel amino acid structures de novo. frontiersin.org These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), learn the underlying principles of molecular structure and can generate new amino acid side chains, including complex cyclic structures like oxanes, with desired properties.

Computational protein design platforms, such as Rosetta, are being extended to incorporate non-canonical amino acids. semanticscholar.org This allows for the in silico design of proteins and peptides containing this compound at specific positions to achieve enhanced stability, novel functions, or improved binding to therapeutic targets. semanticscholar.org

AI/ML ApplicationDescriptionImpact on Compound Design and Prediction
Predictive Modeling Training algorithms to predict properties based on molecular structure.Rapidly estimates properties of virtual compounds, prioritizing synthetic efforts. rsc.org
Generative Models (VAEs, GANs) AI models that can generate novel molecular structures.Creates new design ideas for oxane-containing amino acids with desired features. frontiersin.org
Computational Protein Design (e.g., Rosetta) Software for designing proteins with novel structures and functions.Enables the rational placement of the amino acid in a protein to achieve a specific outcome. semanticscholar.org

Sustainability and Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and improve efficiency.

A key principle is atom economy , which aims to maximize the incorporation of atoms from the reactants into the final product. wikipedia.org Synthetic strategies like the aforementioned photoredox catalysis exhibit high atom economy. profacgen.com In contrast, traditional methods that rely on protecting groups and produce stoichiometric byproducts have lower atom economy.

The use of renewable feedstocks is another important aspect of sustainable synthesis. rsc.org Research is focused on deriving the carbon skeleton of amino acids from biomass-derived sources, such as sugars and lignocellulose. pnas.org This reduces the reliance on petrochemicals.

Biocatalysis , as discussed in the context of synthesis, is inherently a green chemistry approach. wikipedia.org Enzymes operate in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. wikipedia.org The development of robust enzymes for the synthesis of unnatural amino acids is a major focus of green chemistry research.

The replacement of hazardous organic solvents with greener alternatives is also a critical consideration. Solvents like propylene carbonate are being explored as replacements for more toxic solvents like dichloromethane and DMF in peptide synthesis, a field where unnatural amino acids are heavily used. rsc.org

The following table highlights the application of green chemistry principles in the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisBenefit
Atom Economy Utilizing reactions like cycloadditions and redox-neutral couplings.Minimizes waste generation and improves resource efficiency. wikipedia.org
Renewable Feedstocks Deriving starting materials from biomass instead of petroleum.Reduces carbon footprint and reliance on fossil fuels. rsc.org
Biocatalysis Employing enzymes as catalysts for key synthetic steps.Enables reactions in water under mild conditions, with high selectivity. wikipedia.org
Green Solvents Replacing hazardous solvents with more environmentally benign alternatives.Reduces the environmental and health impacts of the synthetic process. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Amino-3-(oxan-2-yl)propanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized tetrahydropyran precursors. Enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, are critical for obtaining chiral purity . Key parameters include solvent polarity (e.g., THF or DMF), temperature control (0–60°C), and catalysts like palladium complexes or lipases. Post-synthesis purification via preparative HPLC or recrystallization ensures ≥95% purity .

Q. How do structural features of the tetrahydropyran (oxan-2-yl) group influence the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : The oxan-2-yl group enhances lipophilicity compared to unsubstituted amino acids, which can be quantified via logP measurements. Stability studies in buffered solutions (pH 7.4) using UV-Vis spectroscopy or LC-MS reveal hydrolytic susceptibility at the ester linkage under acidic conditions . Computational modeling (e.g., DFT) predicts intramolecular hydrogen bonding between the tetrahydropyran oxygen and the amino group, stabilizing the conformation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported modulation of neurotransmitter receptors, and how can binding affinities be experimentally validated?

  • Methodological Answer : The compound’s structural similarity to endogenous amino acids allows competitive binding assays. Use surface plasmon resonance (SPR) or radioligand displacement studies (e.g., with ³H-labeled GABA) to quantify affinity for GABA_A or NMDA receptors. Molecular docking simulations (AutoDock Vina) can identify key interactions, such as π-stacking between the tetrahydropyran ring and receptor aromatic residues .

Q. How do contradictory reports on its antimicrobial activity arise, and what experimental controls can resolve these discrepancies?

  • Methodological Answer : Variability in MIC (Minimum Inhibitory Concentration) values may stem from differences in bacterial strains or assay conditions (e.g., nutrient broth composition). Standardize testing using CLSI guidelines, include positive controls (e.g., ampicillin), and assess membrane permeability via fluorescent dye uptake assays. Synergy studies with β-lactamase inhibitors can clarify resistance mechanisms .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use in silico tools like Meteor (Lhasa Limited) to simulate phase I/II metabolism. Focus on cytochrome P450-mediated oxidation of the tetrahydropyran ring and glucuronidation of the carboxylic acid group. Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite profiling .

Comparative Analysis Table

Property This compound Pyrimidine Analogue Naphthalene Derivative
LogP 0.8–1.2 (pH 7.4)1.5–2.02.8–3.3
Receptor Binding (Kd) GABA_A: 12 μMNMDA: 8 μMNon-competitive
Metabolic Stability (t½) 45 min (human microsomes)22 min>120 min

Key Notes for Experimental Design

  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) for HPLC analysis to confirm enantiomeric excess ≥99% .
  • Toxicity Screening : Prioritize Ames tests and mitochondrial toxicity assays (MTT) to rule out genotoxicity and off-target effects .
  • Data Reproducibility : Document solvent lot numbers and humidity levels during crystallization, as these impact polymorph formation .

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